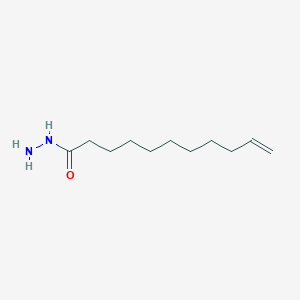

Undec-10-énhydrazide

Vue d'ensemble

Description

Undec-10-enohydrazide (UH) is an organic compound that is widely used in scientific research. It is a derivative of hydrazine and is used in a variety of applications, including organic synthesis, pharmaceuticals, and biochemical research. UH is a versatile compound that can be used in a variety of settings and has been used in many different studies.

Applications De Recherche Scientifique

Synthèse de macrohétérocycles

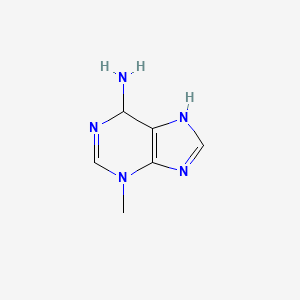

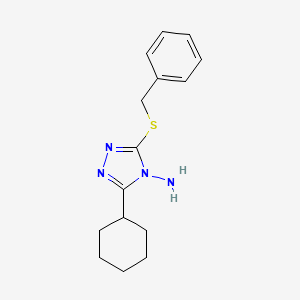

L’undec-10-énhydrazide a été utilisé dans la synthèse de macrohétérocycles, qui sont de grandes molécules cycliques ayant une activité biologique potentielle. En subissant une condensation [1 + 1] avec des dihydrazides de différents acides dicarboxyliques, il forme des cycles de 31, 32 et 33 membres contenant à la fois des fragments esters et hydrazides {svg_1}. Ces macrohétérocycles pourraient être explorés pour leurs propriétés biologiques, telles que l’inhibition enzymatique ou la liaison aux récepteurs.

Mécanisme D'action

Target of Action

Undec-10-enohydrazide is a compound used in proteomics research . .

Mode of Action

It’s known that undec-10-enohydrazide is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles are synthesized by [1 + 1]-condensation of ethane-1,2-diyl bis(10-oxoundecanoate) with various dihydrazides .

Biochemical Pathways

It’s known that undec-10-enohydrazide is involved in the synthesis of macroheterocycles, which could potentially interact with various biochemical pathways .

Result of Action

It’s known that undec-10-enohydrazide is used in the synthesis of potentially biologically active macroheterocycles . These macroheterocycles could potentially have various molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

Undec-10-enohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of macroheterocycles containing hydrazide and ester fragments . It interacts with various enzymes and proteins, including hydrazine hydrate and dihydrazides of malonic, glutaric, and adipic acids

Cellular Effects

Undec-10-enohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of macroheterocycles, which can impact cell function by altering the activity of specific enzymes and proteins

Molecular Mechanism

The molecular mechanism of undec-10-enohydrazide involves its interaction with hydrazine hydrate and dihydrazides, leading to the formation of macroheterocycles . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Undec-10-enohydrazide may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of undec-10-enohydrazide can change over time due to its stability and degradation properties. Studies have shown that undec-10-enohydrazide is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that undec-10-enohydrazide can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of undec-10-enohydrazide vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

Undec-10-enohydrazide is involved in various metabolic pathways, including the synthesis of macroheterocycles and the metabolism of medium-chain acylcarnitines . It interacts with enzymes such as carnitine palmitoyltransferase 1, which converts undec-10-enoyl-CoA into undec-10-enoylcarnitine for transport into the mitochondrial matrix . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, undec-10-enohydrazide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms of undec-10-enohydrazide is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of undec-10-enohydrazide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can influence its activity and function, as well as its interactions with other biomolecules

Propriétés

IUPAC Name |

undec-10-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWQHDWECZBDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281974 | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5458-77-5 | |

| Record name | 10-Undecenoic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5458-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undec-10-enohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(3-Methylanilino)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1197510.png)

![1-(Phenylmethyl)-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B1197514.png)

![1-O-[(2S,3S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate](/img/structure/B1197523.png)